1-[1-(2-Hydroxy-3-piperazin-1-yl-propyl)-2,4-dimethyl-1h-pyrrol-3-yl]-ethanone dihydrochloride
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Description
1-[1-(2-Hydroxy-3-piperazin-1-yl-propyl)-2,4-dimethyl-1h-pyrrol-3-yl]-ethanone dihydrochloride is a useful research compound. Its molecular formula is C15H27Cl2N3O2 and its molecular weight is 352.3. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures, such as 3-(piperazin-1-yl)propan-2-ol derivatives, have been found to target bacterial cell membranes .
Mode of Action
For instance, 3-(piperazin-1-yl)propan-2-ol decorated carbazole derivatives have been found to negatively impact the function of bacteria by irreversibly damaging their cell membranes .
Biochemical Pathways
It is known that similar compounds, such as 3-(piperazin-1-yl)propan-2-ol decorated carbazole derivatives, can cause leakage of cytoplasmic components (nucleic acids and proteins), indicating a disruption in the normal cellular biochemical pathways .
Pharmacokinetics
It is known that the incorporation of certain elements, such as fluorine, into similar compounds can significantly reduce their basicity, which has a beneficial influence on oral absorption .
Result of Action
Similar compounds have been found to cause irreversible damage to bacterial cell membranes, resulting in the leakage of cytoplasmic components .
Properties
IUPAC Name |
1-[1-(2-hydroxy-3-piperazin-1-ylpropyl)-2,4-dimethylpyrrol-3-yl]ethanone;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O2.2ClH/c1-11-8-18(12(2)15(11)13(3)19)10-14(20)9-17-6-4-16-5-7-17;;/h8,14,16,20H,4-7,9-10H2,1-3H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOEXTHZLJDEORD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=C1C(=O)C)C)CC(CN2CCNCC2)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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